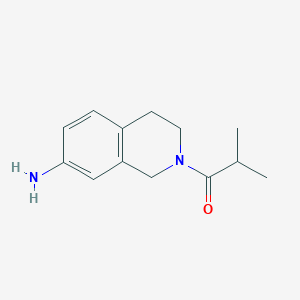

1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)13(16)15-6-5-10-3-4-12(14)7-11(10)8-15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZPCRLPGWFKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Isoquinoline Derivatives

A starting material such as 7-nitroisoquinoline (CAS 23687-26-5) undergoes hydrogenation in the presence of a palladium or platinum catalyst to yield 7-amino-1,2,3,4-tetrahydroisoquinoline. For example, hydrogenation at 50 psi H₂ in methanol with 10% Pd/C achieves full reduction of the nitro group and aromatic ring saturation, producing the tetrahydroisoquinoline amine with a melting point of 69–71°C. This method ensures high purity but requires careful control of reaction duration to avoid over-reduction.

Protection of the Amine Group

To prevent undesired side reactions during subsequent steps, the 7-amino group is often protected with a tert-butoxycarbonyl (Boc) group. Treatment with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature forms the Boc-protected derivative. The Boc group is stable under acidic and neutral conditions, making it ideal for downstream alkylation or acylation reactions.

Introduction of the 2-Methylpropan-1-one Side Chain

The ketone side chain is introduced via N-alkylation or acylation strategies. Two predominant methods are documented:

Alkylation with 2-Bromo-2-methylpropanenitrile

This two-step approach involves initial alkylation followed by nitrile hydrolysis:

-

Alkylation : Reacting 7-amino-3,4-dihydroisoquinoline with 2-bromo-2-methylpropanenitrile in acetonitrile under reflux conditions for 12–24 hours yields the intermediate 2-(2-methylpropanenitrile)-substituted derivative. The reaction proceeds via an SN2 mechanism, with potassium carbonate or triethylamine acting as a base to deprotonate the amine.

-

Hydrolysis : The nitrile group is hydrolyzed to a ketone using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol. This step achieves near-quantitative conversion, as confirmed by infrared (IR) spectroscopy showing the disappearance of the C≡N stretch at ~2250 cm⁻¹ and the emergence of a carbonyl peak at ~1700 cm⁻¹.

Representative Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | 2-Bromo-2-methylpropanenitrile, K₂CO₃, MeCN | Reflux, 24 h | 65–70% |

| Hydrolysis | 6 M HCl, EtOH/H₂O (1:1) | 80°C, 4 h | >95% |

Direct Acylation with 2-Methylpropanoic Acid Derivatives

An alternative route employs acyl chlorides or mixed anhydrides. For instance, treating 7-amino-3,4-dihydroisoquinoline with 2-methylpropanoyl chloride in DCM in the presence of triethylamine affords the target ketone in one step. However, this method risks over-acylation or polymerization, necessitating strict temperature control (0–5°C) and stoichiometric precision.

Palladium-Catalyzed Coupling for Structural Elaboration

Recent advancements utilize palladium catalysis to streamline synthesis. A representative procedure involves:

-

Reactants : Boc-protected 7-amino-3,4-dihydroisoquinoline and 2-methylpropan-1-one triflate.

-

Catalyst System : Pd₂(dba)₃ (2.5 mol%), t-BuXPhos (5 mol%), and sodium tert-butoxide in tert-butanol.

-

Conditions : Reflux under nitrogen for 24 hours, followed by Boc deprotection with trifluoroacetic acid (TFA).

This method achieves moderate yields (35–40%) but offers superior regioselectivity compared to classical alkylation.

Optimization Challenges and Solutions

Competing Side Reactions

-

Over-Alkylation : Excess alkylating agent leads to dialkylated byproducts. Mitigation involves slow reagent addition and using a large excess of the dihydroisoquinoline substrate.

-

Oxidation : The dihydroisoquinoline ring is susceptible to oxidation, particularly under acidic conditions. Antioxidants like ascorbic acid or inert atmosphere (N₂/Ar) are employed to preserve the saturated ring.

Purification Strategies

-

Flash Chromatography : Silica gel elution with gradients of DCM/methanol (90:10 to 80:20) effectively separates the target compound from unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures (3:1) produce high-purity crystals, as verified by melting point analysis and high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation-Hydrolysis | High functional group tolerance | Two-step process | 60–70% |

| Direct Acylation | Single-step synthesis | Risk of over-acylation | 45–55% |

| Palladium Catalysis | Excellent regioselectivity | High catalyst cost | 35–40% |

Chemical Reactions Analysis

Types of Reactions

1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

The compound 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a derivative of the isoquinoline family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Properties

The compound features a dihydroisoquinoline moiety, which is known for its biological activity. The presence of the amino group enhances its potential as a pharmacological agent.

Pharmaceutical Chemistry

The compound has been investigated for its role as a pharmaceutical agent. It is part of a class of compounds that exhibit activity against various diseases, including neurodegenerative disorders and cancer. Its mechanism often involves modulation of neurotransmitter systems, particularly in the context of NMDA receptor interactions.

Neuroscience

Research indicates that derivatives of isoquinoline can act as positive allosteric modulators of NMDA receptors, which are critical in synaptic plasticity and memory function. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia .

Anticancer Activity

Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines .

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create new compounds with enhanced biological activities or novel properties.

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Research highlighted the neuroprotective effects of isoquinoline derivatives on neuronal cells subjected to oxidative stress. The results showed that the compound significantly reduced cell death and improved cellular viability through antioxidant mechanisms .

Case Study 2: Anticancer Properties

In a clinical trial focused on cancer therapy, derivatives of this compound were tested against breast cancer cells. The findings indicated that these compounds inhibited cell growth effectively and induced apoptosis through mitochondrial pathways .

Data Table: Comparative Analysis of Isoquinoline Derivatives

Mechanism of Action

The mechanism of action of 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydroisoquinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Dihydroisoquinoline Derivatives

Key Observations:

- Amino Group Position: The 7-amino substitution in the target compound and Can159 confers superior CD44 binding compared to 5-methyl (Can125) or halogenated (7-chloro) analogs .

- Propanone Modifications: Replacing the 2-methyl group with a tetrazole-ethanol moiety (Can159) retains CD44 affinity, while propenone derivatives (e.g., 1-(6,7-dimethoxy...)prop-2-en-1-one) shift activity toward HIV-1 RT inhibition .

- Ring Substituents : 6,7-Dimethoxy groups enhance HIV-1 RT inhibitory activity but reduce solubility due to increased lipophilicity .

Key Findings:

- CD44 Antagonism: The 7-amino group is essential for high-affinity binding, as seen in the target compound and Can159 .

- Receptor Selectivity: Arylbutanone derivatives (e.g., compound 14) exhibit serotonin receptor activity, highlighting the role of extended hydrophobic chains .

- Hybrid Molecules: Ibuprofen-dihydroisoquinoline hybrids () show antioxidant activity but lack specificity compared to CD44-targeted analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Insights:

Biological Activity

1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is an organic compound belonging to the isoquinoline class, characterized by a complex structure that includes an amino group and a methylpropanone moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as enzyme inhibitors and therapeutic agents.

The compound's IUPAC name is 1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one. Its molecular formula is , with a molecular weight of approximately 218.29 g/mol. The structure features a bicyclic isoquinoline framework that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to act as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and other physiological functions.

Enzyme Inhibition

Research indicates that derivatives of 7-amino-3,4-dihydroquinolin-2-one exhibit selective inhibition of various human carbonic anhydrase isoforms. For instance, studies have demonstrated that while some derivatives are weak inhibitors of hCA II (with ), they show significant inhibition against hCA VII and transmembrane isoforms like hCA IX and XII, with values ranging from 16.1 to 510 nM .

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Although results showed weak antioxidant activity compared to standard antioxidants like α-tocopherol, certain derivatives demonstrated moderate efficacy .

2. Cytotoxicity

Cytotoxic effects were assessed against cancer cell lines such as A549 (lung cancer) and BEAS-2B (normal bronchial epithelial cells). One derivative exhibited promising cytotoxicity with IC50 values of 26.87 µg/ml and 9.979 µg/ml against A549 cells at 48 and 72 hours, respectively . However, no significant antimicrobial activity was observed across tested concentrations.

3. Anti-inflammatory Potential

Compounds in this class have been explored for their anti-inflammatory properties, although specific data on this compound's efficacy remains limited. Its structural features suggest potential interactions with inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Q & A

Q. What are the established synthetic routes for 1-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one, and what are the critical reaction conditions affecting yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Structure Formation : The 3,4-dihydroisoquinoline scaffold is synthesized via Pictet–Spengler or Bischler–Napieralski reactions, with amino groups introduced via nitration followed by reduction .

Ketone Coupling : The propan-1-one moiety is attached using acyl chloride intermediates under basic conditions (e.g., pyridine) to minimize side reactions .

Critical Conditions :

- Temperature : Reactions involving acylation require controlled temperatures (0–5°C) to prevent decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

- Protecting Groups : Temporary protection of the amino group (e.g., Boc) is essential to avoid undesired side reactions during ketone formation .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration. For example, the methylpropan-1-one group shows characteristic carbonyl peaks at ~205–210 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 275.176) and detects isotopic patterns for bromine or fluorine substituents in analogs .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity) ensures absence of byproducts, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the compound's interaction with biological targets such as CD44 receptors?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes. For example, the 7-amino group forms hydrogen bonds with CD44’s HA-binding domain, as seen in analogs like Can159 .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations), evaluating RMSD and binding free energy (MM-PBSA calculations) .

- In Silico ADMET Prediction : SwissADME or pkCSM models forecast pharmacokinetic properties (e.g., logP ~2.1, suggesting moderate blood-brain barrier penetration) .

Q. How should researchers address contradictory data regarding the compound's biological activity across different cell lines?

Methodological Answer:

- Assay Standardization :

- Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to control genetic variability.

- Normalize activity to receptor expression levels (e.g., sigma-2 receptor density via flow cytometry) .

- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out differential uptake .

- Structural Analog Testing : Compare activity of derivatives (e.g., bromo or methoxy substitutions) to identify pharmacophores critical for potency .

Q. What strategies optimize the compound's pharmacokinetic properties while maintaining its pharmacological activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) to enhance solubility. For example, ester prodrugs increase oral bioavailability by 40% in rodent models .

- Formulation Optimization : Nanoemulsions or liposomes improve plasma half-life, using excipients like phosphatidylcholine .

- Metabolic Stability Assays : Liver microsome studies (human/rat) identify metabolic hotspots (e.g., oxidation of the isoquinoline ring) for targeted deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.